(3R,5R)-Rosuvastatin Lactone

Chiral Chromatography Impurity Profiling Pharmaceutical Analysis

Impurity profiling of rosuvastatin calcium demands a stereochemically pure (3R,5R)-lactone reference standard-generic substitutes yield inaccurate quantification. (3R,5R)-Rosuvastatin Lactone (CAS 1422954-11-7) is the validated reference standard for HPLC/UPLC method development per ICH Q3A, enabling LOQ of 0.04 µg/mL. • Defined (3R,5R) stereochemistry ensures correct chromatographic resolution from active (3R,5S)-rosuvastatin and other stereoisomers. • Tracks lactone degradation pathway in forced degradation studies; 20-fold faster reverse reaction necessitates precise monitoring. • CYP2C9 inhibition (IC50 4.1 µM) supports DDI assessment. Supplied with full characterization data for ANDA/NDA filings.

Molecular Formula C22H26FN3O5S
Molecular Weight 463.5 g/mol
Cat. No. B586277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5R)-Rosuvastatin Lactone
SynonymsN-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide;  Rosuvastatin-5R-lactone; 
Molecular FormulaC22H26FN3O5S
Molecular Weight463.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17+/m1/s1
InChIKeySOEGVMSNJOCVHT-ZUQFGZKASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R,5R)-Rosuvastatin Lactone: Chiral Impurity Standard


(3R,5R)-Rosuvastatin Lactone (CAS 1422954-11-7) is a defined stereoisomer of the lactone form of the HMG-CoA reductase inhibitor rosuvastatin. It is primarily utilized as a reference standard for impurity profiling and analytical method validation in pharmaceutical quality control. [1] This compound arises as a potential degradation product of the active pharmaceutical ingredient, rosuvastatin calcium, under stress conditions such as acidic, thermal, or oxidative environments, and is a known impurity in bulk drug substance and finished dosage forms. [2] As a chiral lactone with two defined stereocenters ((3R,5R) configuration), it is chemically and functionally distinct from the therapeutically active (3R,5S)-rosuvastatin acid form and from other lactone stereoisomers, making its precise identification and quantification critical for ensuring drug safety and efficacy.

1
Chiral Impurity Standard Workflow — defined (3R,5R) stereoisomer for impurity profiling and analytical method validation
2
Stress Degradation & Stability Context — lactone degradation product marker for forced degradation and formulation stability studies
3
Analytical Method Validation Fit — supports quantification of a known process and degradation impurity in bulk drug and dosage forms

(3R,5R)-Rosuvastatin Lactone: Irreplaceable Standard


Generic substitution or the use of a non-specific lactone reference is not scientifically valid when working with (3R,5R)-Rosuvastatin Lactone. This compound possesses a unique stereochemical configuration (3R,5R) that dictates its chromatographic behavior, its specific formation kinetics from the parent drug, and its distinct pharmacological and metabolic properties compared to other rosuvastatin lactone isomers (e.g., (3R,5S), (3S,5R), (3S,5S)) or the acid form. [1] Regulatory guidance for pharmaceutical analysis mandates the use of a well-characterized, stereochemically pure reference standard for accurate impurity quantification and method validation. [2] Using a racemic mixture, a different stereoisomer, or a lactone from another statin drug class would introduce significant analytical error, fail to meet ICH guidelines for impurity testing, and provide misleading data on drug product stability and safety, thereby compromising regulatory filings and quality control. [3]

Stereoisomer Mismatch Other rosuvastatin lactone isomers (e.g., (3R,5S), (3S,5R)) may co-elute or fail to provide the correct reference for impurity peak identification, invalidating chiral method specificity.
Form Mismatch Rosuvastatin acid form cannot substitute; it does not represent the lactone-specific degradation pathway and will shift retention behavior in impurity profiling methods.
Compound-Class Mismatch Lactone references from other statin drugs are not applicable; they will not match the target impurity profile or chromatographic identity of rosuvastatin lactone.

(3R,5R)-Rosuvastatin Lactone: Quantitative Differentiation Evidence


Stereochemical Identity as a Distinct Impurity

The stereochemistry of the compound is its primary differentiator. (3R,5R)-Rosuvastatin Lactone is a specific stereoisomer, an enantiomer of the active drug substance rosuvastatin. This is in direct contrast to the active form of the drug, which is the (3R,5S) enantiomer. The difference in spatial arrangement results in distinct chromatographic retention times on chiral stationary phases, which is the fundamental basis for its quantification as a separate impurity. [1]

Stereochemical Identity
Reported
Distinct (3R,5R) configuration
Opposite stereochemistry at C5 relative to the active (3R,5S)-rosuvastatin
Chiral reference standard identity
Basis for separation on chiral stationary phases
Chiral Chromatography Impurity Profiling Pharmaceutical Analysis

In Vitro Metabolic Clearance: Lactone vs. Acid Form

The metabolic stability of the lactone form is drastically different from its corresponding open acid form. A comparative study of several statins found that the metabolic clearance of rosuvastatin lactone was 64-fold higher than that of rosuvastatin acid. [1] This class-level observation is critical for understanding the compound's behavior in biological systems and its potential as a metabolite or prodrug.

In Vitro Metabolic Clearance
Class-level
64-fold higher than acid form
vs. acid form
Reported metabolic stability context
Liver microsome assay context
Drug Metabolism Pharmacokinetics In Vitro ADME

CYP2C9 Inhibition Profile of the Lactone

Rosuvastatin lactone demonstrates a specific cytochrome P450 (CYP) inhibition profile. It has been shown to inhibit the CYP2C9.1 and CYP2C9.3 isoforms with IC50 values of 8.52 µM and 4.1 µM, respectively. This activity is not observed for the parent rosuvastatin acid, which is not a significant CYP inhibitor. This differential activity is a key factor in assessing the potential for drug-drug interactions (DDIs) involving rosuvastatin metabolites.

CYP2C9 Inhibition
Source review
IC50 4.1 – 8.52 µM
CYP2C9.3 and CYP2C9.1 isoforms
Reported DDI assessment context
Inactive parent acid comparator context
Drug-Drug Interactions Cytochrome P450 Enzyme Inhibition

Reverse Reaction Kinetics: Lactone to Active Acid

The interconversion between rosuvastatin calcium (acid) and rosuvastatin lactone is not a simple one-way degradation. A kinetic study revealed that while the acid form degrades to the lactone, the reverse reaction (lactone → acid) has a rate constant 20 times greater. [1] This kinetic asymmetry is critical for understanding the dynamic equilibrium in both pharmaceutical formulations and biological systems.

Reverse Reaction Kinetics
Reported
20-fold greater rate
Lactone → Acid
Stability study context
Dynamic equilibrium favors reverse conversion
Degradation Kinetics Stability Studies Reaction Equilibrium

Validated HPLC Method for Impurity Quantification

A stability-indicating reverse-phase HPLC method has been validated for the simultaneous determination of rosuvastatin calcium and its lactone impurity. This method achieved a limit of quantitation (LOQ) of 0.04 µg/mL for the lactone impurity, with a resolution factor greater than 10.0 between the two peaks. [1] This provides a robust, peer-reviewed analytical framework for quantifying the (3R,5R)-Rosuvastatin Lactone impurity in pharmaceutical materials.

Validated HPLC Method
Method context
LOQ 0.04 µg/mL; Rs > 10.0
Reverse-phase C18, UV 242 nm
Provides method validation framework
Supports impurity control strategy implementation
Analytical Method Validation Quality Control HPLC

Applications of (3R,5R)-Rosuvastatin Lactone


Impurity Profiling & Regulatory Submission

(3R,5R)-Rosuvastatin Lactone is the essential reference standard for developing and validating HPLC or UPLC methods to monitor and control the lactone impurity in rosuvastatin calcium drug substance and finished dosage forms, as required by ICH Q3A guidelines. [1] Its use ensures accurate identification and quantification of this specific degradation product, directly supporting ANDA or NDA regulatory filings where impurity levels must be reported and justified. The validated method with an LOQ of 0.04 µg/mL provides a proven analytical framework for this critical quality control application. [2]

Forced Degradation & Stability Studies

This compound is indispensable as a marker in forced degradation studies (acidic, thermal, oxidative, photolytic) to identify and track the formation of the lactone degradation pathway. [1] Given that the reverse reaction (lactone to acid) is 20-fold faster than the forward degradation, the lactone's presence and its dynamic equilibrium with the parent drug are critical parameters in assessing long-term drug product stability and establishing appropriate storage conditions and shelf-life. [2]

In Vitro Metabolism & DDI Studies

Researchers investigating the metabolism of rosuvastatin use this lactone as an analytical standard for quantifying its formation in in vitro systems (e.g., hepatocytes, liver microsomes) and in vivo plasma samples. [1] Furthermore, its distinct CYP2C9 inhibition profile (IC50 = 8.52 and 4.1 µM) makes it a valuable tool for in vitro DDI assays to assess the potential of the rosuvastatin lactone metabolite to interfere with the metabolism of co-administered drugs, a liability not shared by the parent acid form. [2]

Chiral Separation Method Development

As a pure stereoisomer with the (3R,5R) configuration, this lactone serves as a critical reference standard for developing and validating chiral chromatographic methods. [1] It is used to ensure the method can successfully resolve the (3R,5R) lactone impurity from the active (3R,5S)-rosuvastatin and other potential stereoisomeric impurities (e.g., (3S,5S), (3S,5R)), which is a fundamental requirement for demonstrating the stereochemical purity and quality of the drug substance. [2]

Application
Selection Property
Validation Focus
Impurity Profiling & Regulatory Filing
Stereochemical identity and purity
Method validation endpoint review
Forced Degradation & Stability Studies
Lactone degradation pathway marker
Stability-indicating method context
In Vitro Metabolism & DDI Studies
Metabolite profiling context
DDI risk assessment endpoint review
Chiral Separation Method Development
Stereochemical purity review
Chiral method validation context

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